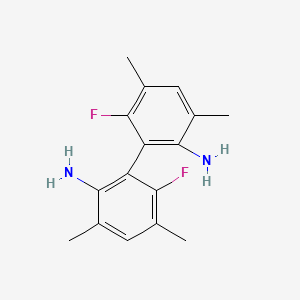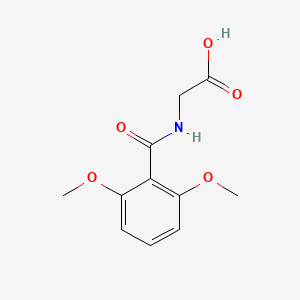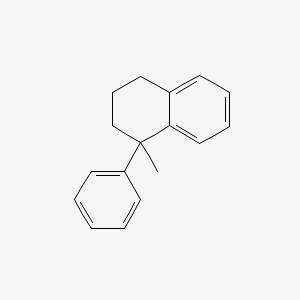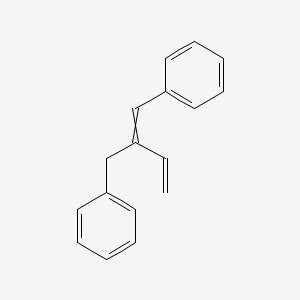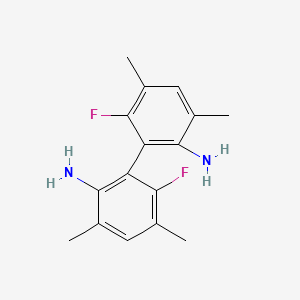![molecular formula C19H24OSi B14655193 {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane CAS No. 51519-03-0](/img/structure/B14655193.png)
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes both diphenyl and trimethylsilyl groups, makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane typically involves the reaction of diphenylmethyl chloride with trimethylsilyl prop-2-en-1-ol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Applications De Recherche Scientifique
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(prop-1-en-1-yl)silane
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- (1,1-Diphenyl-1-propen-2-yl)(trimethyl)silane
Uniqueness
What sets {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane apart from similar compounds is its unique combination of diphenyl and trimethylsilyl groups. This structure provides it with distinct chemical properties, making it particularly useful in specific applications such as the synthesis of complex organic molecules and the development of advanced materials.
Propriétés
Numéro CAS |
51519-03-0 |
|---|---|
Formule moléculaire |
C19H24OSi |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
[diphenyl(prop-2-enoxy)methyl]-trimethylsilane |
InChI |
InChI=1S/C19H24OSi/c1-5-16-20-19(21(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h5-15H,1,16H2,2-4H3 |
Clé InChI |
ILTIQOCERYWDTR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


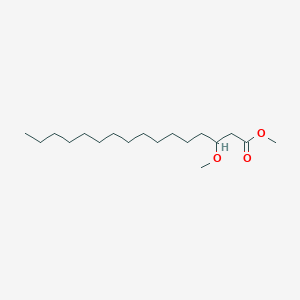
![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)

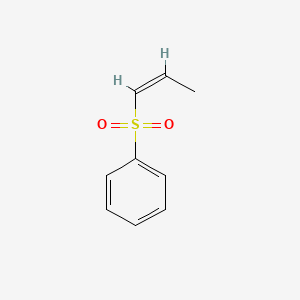
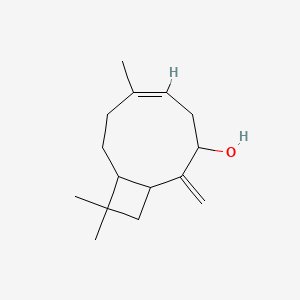


![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
